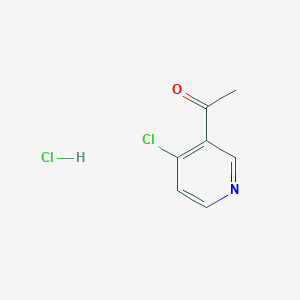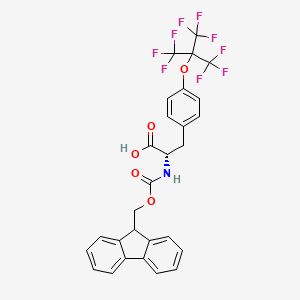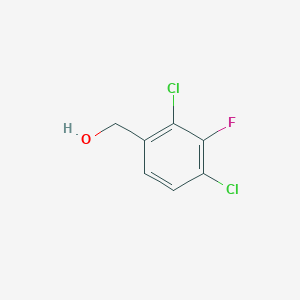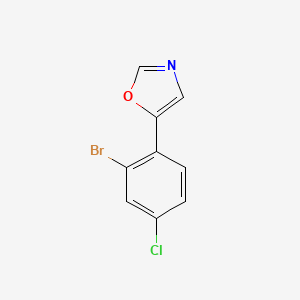
1-(4-Chloropyridin-3-yl)ethanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chloropyridin-3-yl)ethanone hydrochloride is a chemical compound with the CAS Number: 1807467-70-4 . It has a molecular weight of 192.04 and a linear formula of C7H7Cl2NO . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 1-(4-Chloropyridin-3-yl)ethanone hydrochloride is 1S/C7H6ClNO.ClH/c1-5(10)6-4-9-3-2-7(6)8;/h2-4H,1H3;1H . This code provides a specific description of the molecule’s structure, including the positions of the chlorine, nitrogen, and oxygen atoms.Physical And Chemical Properties Analysis
1-(4-Chloropyridin-3-yl)ethanone hydrochloride is a solid at room temperature . It has a molecular weight of 192.04 and a linear formula of C7H7Cl2NO . More detailed physical and chemical properties such as melting point, boiling point, and density were not available in the search results.Applications De Recherche Scientifique
Synthesis and Characterization
Chemical synthesis and characterization form the foundation of scientific research involving 1-(4-Chloropyridin-3-yl)ethanone hydrochloride. Compounds with similar structures have been synthesized through various methods, including microwave-assisted synthesis and multicomponent reactions. For instance, microwave-assisted synthesis has been employed for the efficient preparation of pyrimidine derivatives with antibacterial activity, showcasing the utility of innovative synthesis techniques in enhancing reaction efficiency and product yield (Merugu, Ramesh, & Sreenivasulu, 2010). Moreover, multicomponent reactions have been exploited to create environmentally sensitive fluorophores, demonstrating the versatility of such compounds in materials science applications (Hussein, El Guesmi, & Ahmed, 2019).
Biological Evaluation
Biological evaluation of chemically synthesized compounds is a critical aspect of pharmaceutical and biomedical research. Analogous compounds to 1-(4-Chloropyridin-3-yl)ethanone hydrochloride have shown promising antimicrobial activities. For example, a study demonstrated the antimicrobial properties of synthesized compounds, highlighting their potential in developing new antimicrobial agents (Sherekar, Padole, & Kakade, 2022).
Materials Science
In materials science, the development of new compounds with desirable photophysical properties is essential. A research effort focused on the synthesis of nicotinonitriles incorporating pyrene and fluorene moieties, utilizing a four-component condensation reaction, has revealed significant substrate diversity and photophysical property manipulation capabilities (Hussein, El Guesmi, & Ahmed, 2019). This indicates the potential of compounds like 1-(4-Chloropyridin-3-yl)ethanone hydrochloride in the field of optoelectronic materials and sensors.
Safety and Hazards
The safety information for 1-(4-Chloropyridin-3-yl)ethanone hydrochloride indicates that it has the following hazard statements: H302-H315-H319-H335 . This means it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261-P280-P301+P312-P302+P352-P305+P351+P338 , which include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and specific instructions in case of skin contact or if swallowed .
Propriétés
IUPAC Name |
1-(4-chloropyridin-3-yl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO.ClH/c1-5(10)6-4-9-3-2-7(6)8;/h2-4H,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBHAAOANPZGRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CN=C1)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloropyridin-3-yl)ethanone hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(((4-(2-Methoxyphenyl)piperazinyl)sulfonyl)methyl)7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B6315049.png)
![8-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester, 95%](/img/structure/B6315053.png)


![2-Chloro-4-phenylbenzo[h]quinazoline](/img/structure/B6315068.png)

![N-[2-(Diphenylphosphino)ethyl]-2-(phenylthio)-ethanamine](/img/structure/B6315072.png)
![2-[(1,1-Dimethylethyl)thio]-N-[2-(diphenylphosphinyl)ethyl]-ethanamine](/img/structure/B6315080.png)
![N-[2-(Diphenylphosphinyl)ethyl]-2-(phenylthio)-ethanamine](/img/structure/B6315086.png)


